2-(Ethylthio)ethylamine

Vue d'ensemble

Description

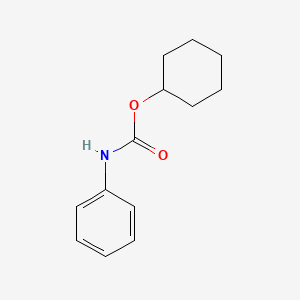

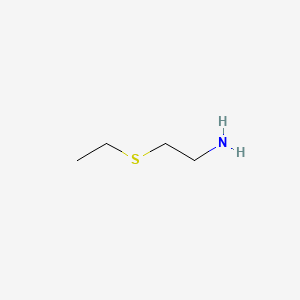

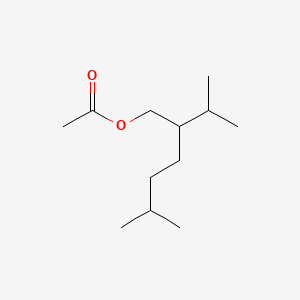

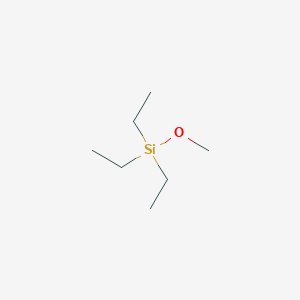

2-(Ethylthio)ethylamine is a chemical compound with the molecular formula C4H11NS . It is also known by other names such as 2-(ethylsulfanyl)ethan-1-amine, Ethanamine, 2-(ethylthio)-, and more .

Synthesis Analysis

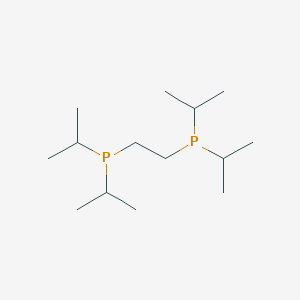

2-(Ethylthio)ethylamine hydrochloride has been used in the preparation of (syn, syn)-2,7-Bis(N-2-ethylthioethylmethylimino)-1,8-naphthyridine . It has also been used in the synthesis of N-functionalized bis(phosphino)amine ligands with ether, thioether, and pyridyl ethers .Molecular Structure Analysis

The molecular weight of 2-(Ethylthio)ethylamine is approximately 105.202 Da . The compound has a mono-isotopic mass of 105.061218 Da .Chemical Reactions Analysis

2-(Ethylthio)ethylamine forms complexes with Pd(II) and Pt(II) .Physical And Chemical Properties Analysis

2-(Ethylthio)ethylamine has a density of 0.9±0.1 g/cm3, a boiling point of 167.4±23.0 °C at 760 mmHg, and a vapor pressure of 1.7±0.3 mmHg at 25°C . The compound has an enthalpy of vaporization of 40.4±3.0 kJ/mol and a flash point of 55.1±22.6 °C . The index of refraction is 1.484 .Applications De Recherche Scientifique

Synthesis of N-Functionalized Bis(phosphino)amine Ligands

2-(Ethylthio)ethylamine: is utilized in the synthesis of N-functionalized bis(phosphino)amine ligands. These ligands, which contain ether, thioether, and pyridyl ethers, are crucial in the field of coordination chemistry . They are used to create complex molecules that can act as catalysts in organic synthesis, potentially leading to the development of new pharmaceuticals and materials.

Preparation of 1,8-Naphthyridine Derivatives

This compound plays a role in the preparation of (syn, syn)-2,7-Bis(N-2-ethylthioethylmethylimino)-1,8-naphthyridine . Such derivatives are significant in medicinal chemistry for their potential biological activities, which include antiviral, antibacterial, and anticancer properties.

Development of Corrosion Inhibitors

While not directly cited for 2-(Ethylthio)ethylamine , its structural analog, ethylamine, is known to be used in the development of corrosion inhibitors . Given the similarity in structure, it’s plausible that 2-(Ethylthio)ethylamine could also be explored for its efficacy in protecting metals from corrosion, which is vital in industrial applications.

Research in Proteomics

2-(Ethylthio)ethylamine: is mentioned as a product for proteomics research . Proteomics, the large-scale study of proteins, is essential for understanding cellular processes and the development of targeted therapies for diseases.

Organic Building Blocks

As an organic compound with a functional group containing both ether and amine, 2-(Ethylthio)ethylamine serves as a building block in organic synthesis . It can be used to construct more complex molecules for research in various branches of chemistry and biology.

Pharmaceutical Intermediates

The compound’s ability to form complexes with metals like Pd (II) and Pt (II) suggests its use as an intermediate in pharmaceutical manufacturing . These metal complexes can be used in the synthesis of active pharmaceutical ingredients (APIs).

Agricultural Chemical Synthesis

Analogous to ethylamine’s use in producing fertilizers and herbicides , 2-(Ethylthio)ethylamine could potentially be applied in the synthesis of agricultural chemicals, contributing to the development of new formulations for crop protection.

Flammable Liquids Handling and Safety Research

2-(Ethylthio)ethylamine: is classified as a flammable liquid with specific handling and safety requirements . Research into the safe storage, transport, and handling of such chemicals is crucial for industrial safety and environmental protection.

Each of these applications demonstrates the versatility of 2-(Ethylthio)ethylamine in scientific research, highlighting its potential to contribute to advancements in various fields. The compound’s properties, such as its boiling point of 159-160°C and density of 0.946 g/mL at 25°C, make it suitable for a range of experimental conditions .

Safety and Hazards

Propriétés

IUPAC Name |

2-ethylsulfanylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS/c1-2-6-4-3-5/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCTVUWPHAZTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189993 | |

| Record name | Ethanamine, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylthio)ethylamine | |

CAS RN |

36489-03-9 | |

| Record name | Ethanamine, 2-(ethylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036489039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, 2-(ethylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Ethylthio)ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-(Ethylthio)ethylamine interact with biological systems, particularly in the context of lysosomal storage disorders?

A1: Research suggests that 2-(Ethylthio)ethylamine functions as a substrate for the lysosomal cysteamine carrier, a transport system responsible for shuttling molecules across the lysosomal membrane. [] This interaction is crucial for the compound's ability to deplete cystine levels in cystinotic fibroblasts, cells experiencing an abnormal accumulation of cystine within lysosomes. [] Specifically, studies demonstrate that exposing cystinotic fibroblasts to 1 mM 2-(Ethylthio)ethylamine for a period of 2 hours effectively reduces intracellular cystine concentrations to levels comparable to those achieved with cysteamine treatment. [] This finding highlights the potential therapeutic application of 2-(Ethylthio)ethylamine in managing lysosomal storage disorders characterized by cystine accumulation.

Q2: What is the structural characterization of 2-(Ethylthio)ethylamine, and how does its structure relate to its ability to bind copper(I)?

A2: 2-(Ethylthio)ethylamine (molecular formula C4H11NS) is an acyclic ligand with a flexible structure featuring an ethylthio group (-CH2CH2SCH2CH3) attached to an ethylamine moiety (-CH2CH2NH2). [] This structural arrangement enables 2-(Ethylthio)ethylamine to act as a chelating ligand, forming stable complexes with copper(I) ions. [] Specifically, the nitrogen atoms from the amine group and the sulfur atom from the thioether group coordinate with the copper(I) center, forming a four-membered chelate ring. [] This complexation has significant implications for the reactivity and applications of both the ligand and the resulting copper complex.

Q3: Can you elaborate on the applications of 2-(Ethylthio)ethylamine in materials science, specifically its role in the flotation of noble metals?

A3: 2-(Ethylthio)ethylamine (ETEA) exhibits selective properties as a complexing collector in the flotation of noble metals, particularly gold and platinum. [] This selectivity stems from its ability to chemically interact with these metals, facilitating their separation from mineral ores. Studies have shown that ETEA, alongside other complexing collectors like perhydro-1,3,5-ditiazin-5-yl-methane (MTKH) and sodium di(isobutyl)dithiophosphinate (DIF), demonstrates promising results in selectively recovering gold and platinum from fine-grained ores. [] These findings highlight the potential of 2-(Ethylthio)ethylamine as a valuable reagent in extractive metallurgy for the efficient and selective recovery of precious metals.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1582192.png)